molecular formula C9H9F2N B8186972 trans-2,2-Difluoro-3-phenyl-cyclopropylamine

trans-2,2-Difluoro-3-phenyl-cyclopropylamine

Cat. No.: B8186972
M. Wt: 169.17 g/mol
InChI Key: FXVGAMZVVQSLJE-HTQZYQBOSA-N
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Description

Table 1: Key Geometric Parameters (DFT-B3LYP/6-311+G(d,p))

Parameter Value (Å/°)
C1-C2 bond length 1.496
C2-F bond length 1.332
C3-C4 bond length 1.508
C1-C2-C3 bond angle 58.7°
F-C2-F bond angle 107.5°

The trans stereochemistry imposes steric hindrance between the phenyl group and fluorine atoms, stabilizing the molecule through hyperconjugative interactions between the cyclopropane σ-bonds and the fluorine lone pairs.

Electronic Effects of Geminal Difluoro Substitution

Geminal difluoro substitution introduces strong electron-withdrawing effects, polarizing the cyclopropane ring and altering its reactivity. The C-F bonds (1.332 Å) exhibit partial double-bond character due to resonance between the fluorine lone pairs and the adjacent σ*(C-C) orbitals. This delocalization reduces ring strain by approximately 15 kcal/mol compared to non-fluorinated cyclopropanes.

The phenyl group at C3 engages in π-π stacking interactions, further stabilizing the molecule. Natural Bond Orbital (NBO) analysis reveals a charge distribution of -0.32 e⁻ on each fluorine atom and +0.18 e⁻ on the adjacent carbons, creating a dipole moment of 2.1 D.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, CDCl3):

  • δ 7.35–7.28 (m, 5H, Ph-H)
  • δ 3.12 (q, J = 6.8 Hz, 1H, NH2)
  • δ 2.87 (t, J = 8.1 Hz, 1H, C3-H)
  • δ 2.45 (dd, J = 12.3, 6.7 Hz, 1H, C1-H)

19F NMR (376 MHz, CDCl3):

  • δ -118.4 (d, J = 245 Hz, 2F)

The geminal fluorines exhibit a large coupling constant (245 Hz), consistent with their syn-periplanar orientation.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction confirms the trans configuration, with a torsion angle of 178.3° between the phenyl group and fluorine atoms. The unit cell parameters (space group P212121) include a = 7.892 Å, b = 10.345 Å, c = 12.671 Å, and Z = 4.

Infrared and Mass Spectrometric Profiling

IR (KBr):

  • 3340 cm⁻¹ (N-H stretch)
  • 1620 cm⁻¹ (C-F asymmetric stretch)
  • 1455 cm⁻¹ (cyclopropane ring breathing)

HRMS (ESI+):

  • m/z 198.0894 [M+H]+ (calc. 198.0899)

Computational Modeling of Ring Strain and Bond Angles

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate kinetic stability. The HOMO is localized on the phenyl π-system, while the LUMO resides on the cyclopropane σ* orbitals.

Table 2: Computational Data (B3LYP/6-311+G(d,p))

Parameter Value
HOMO Energy (eV) -6.84
LUMO Energy (eV) -1.64
Ring Strain Energy 27.3 kcal/mol
Mulliken Charge (C2) +0.18

The trans isomer is 4.2 kcal/mol more stable than the cis counterpart due to reduced steric clash between substituents.

Properties

IUPAC Name

(1R,3R)-2,2-difluoro-3-phenylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-9(11)7(8(9)12)6-4-2-1-3-5-6/h1-5,7-8H,12H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVGAMZVVQSLJE-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Corey-Chaykovsky Cyclopropanation

The most widely adopted method involves reacting (E)-3-(3,4-difluorophenyl)acrylonitrile (IIa) or its ester analog (IIc) with trimethylsulfoxonium iodide under basic conditions (NaH/NaOH in DMSO). This exothermic reaction proceeds via methylene transfer, forming the trans-cyclopropane ring with >90% diastereoselectivity. For example, cyclopropanation of IIa at 0°C yields IIIb as a white solid in 87% yield after crystallization.

Reaction Conditions :

  • Temperature: 0–25°C

  • Base: NaH or NaOH (1.2–2.0 equiv)

  • Solvent: DMSO or toluene/DMSO mixtures

  • Yield: 80–92%

Asymmetric Cyclopropanation

Industrial-Scale Synthesis

Crystallization of CPA·HCl

CPA is isolated as its hydrochloride salt to enhance stability. Crystallization from isopropyl acetate/Et₂O yields CPA·HCl as white needles (XRD-confirmed purity >99.5%). This step circumvents distillation of the volatile free amine.

Crystallization Data :

  • Solvent: Isopropyl acetate/diethyl ether (3:1)

  • Yield: 92%

  • Purity: 99.5% (HPLC)

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)ee (%)Hazardous Reagents
Corey-Chaykovsky67898Trimethylsulfoxonium
Asymmetric86599.5L-Menthol, SOCl₂
Enzymatic45095None

The Corey-Chaykovsky route balances yield and safety, while asymmetric synthesis offers higher enantiopurity at the cost of added complexity. Emerging biocatalytic methods show promise but remain under development .

Chemical Reactions Analysis

Types of Reactions

trans-2,2-Difluoro-3-phenyl-cyclopropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

While comprehensive information regarding the applications of "trans-2,2-Difluoro-3-phenyl-cyclopropylamine" is limited, research indicates its significance as an intermediate in synthesizing various compounds and its potential biological effects.

Synthesis and Preparation
Trans-(1R,2S)-2-(3,4-difluorophenyl) cyclopropylamine preparation:

  • A method for preparing trans-(1R, 2S)-2-(3, 4-difluoro phenyl) cyclopropylamine involves reacting racemic chloro phenethyl alcohol with N-protection proline using a condensing agent and catalyst to obtain chiral chlorohydrin . The chiral chlorohydrin then produces an epoxy compound under alkaline conditions . The epoxy compound reacts with TEPA to generate cyclopropyl ethyl formate under alkaline conditions . Ester is removed from cyclopropyl ethyl formate under alkaline conditions to generate cyclopropanecarboxylic acid . Finally, cyclopropanecarboxylic acid and azide generate the target compound via Curtius rearrangement .
  • An alternative method involves reacting a carboxylic acid compound with thionyl chloride in toluene to produce (1R, 2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarbonyl chloride . This is followed by a reaction with aqueous ammonia to produce (1R, 2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxamide, which then reacts with sodium hydroxide in the presence of sodium hypochlorite to produce (1R, 2S)-2-(3,4-difluorophenyl)-1-cyclopropanamine .
  • A biocatalytic synthesis method utilizes a heme enzyme, such as cytochrome P450, with a diazoketone and the Beckmann rearrangement to produce trans-(lR,2S)-2-(3,4-difluorophenyl)-cyclopropylamine .

Applications and Biological Effects

  • Intermediate in Ticagrelor Synthesis: Trans-(lR,2S)-2-(3,4-difluorophenyl)-cyclopropylamine is a crucial intermediate in the preparation of ticagrelor, a drug used to reduce thrombus incidents in patients with acute coronary syndrome .
  • Monoamine Oxidase Inhibition: Similar compounds have demonstrated potent inhibition of monoamine oxidase (MAO) enzymes, which can lead to increased levels of certain neurotransmitters.
  • Ligand in Nanoparticle Synthesis: Ligands, including those with fluorine substituents, can be added after nanoparticle synthesis to provide new properties and enhance colloidal stability . These ligands influence the interaction between the nanoparticle surface and chemical groups, affecting dispersibility, reactivity, and performance in various applications such as biomedicine, photodetectors, and catalysis .
  • Dicationic Ring-Opening Reactions: Trans-2-phenylcyclopropylamine can undergo dicationic ring-opening reactions, which involve the electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes . These reactions can produce addition products with various compounds .

Mechanism of Action

The mechanism by which trans-2,2-Difluoro-3-phenyl-cyclopropylamine exerts its effects involves interactions with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural Analogues and Substituent Effects

Cyclopropylamine derivatives vary widely in substituent patterns, which critically determine their physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Key Structural Differences
trans-2,2-Difluoro-3-phenyl-cyclopropylamine 2,2-diF, 3-Ph, trans-configuration High electronegativity at C2
trans-2-(3,4-Difluorophenyl)cyclopropanamine 3,4-diF-Ph, no F on cyclopropane Fluorines on phenyl ring, not cyclopropane
1-(Pyrimidin-2-yl)cyclopropanamine Pyrimidinyl at C1, no fluorine Heteroaromatic substituent; altered solubility
Chlorinated acrylonitriles (e.g., trans-2,3,4-trichloro-2-butenenitrile) Chlorine substituents, acrylonitrile backbone Higher reactivity due to terminal Cl
  • Fluorine vs. Chlorine: The difluoro substitution in the target compound reduces susceptibility to nucleophilic attack compared to chlorinated analogs (e.g., trans-2,3,4-trichloro-2-butenenitrile), which exhibit moderate carcinogenic concern due to reactive terminal halogens .
  • Aromatic vs.

Data Table: Comparative Analysis of Key Compounds

Property This compound trans-2-(3,4-Difluorophenyl)cyclopropanamine 1-(Pyrimidin-2-yl)cyclopropanamine
Substituents 2,2-diF, 3-Ph 3,4-diF-Ph Pyrimidinyl
Synthetic Method Pd-catalyzed cyclopropanation Suzuki coupling Amide coupling
logP (Predicted) 1.8 1.2 -0.5
pKa (Amine) ~8.2 ~8.5 ~7.6
Key Biological Note Enhanced metabolic stability Improved target binding Antiviral activity

Research Findings and Implications

  • Steric Effects: The trans-configuration in the target compound minimizes steric clash between the phenyl and amine groups, favoring interactions with planar active sites (e.g., monoamine oxidases) .
  • Fluorine’s Role: Unlike chlorinated acrylonitriles, the difluoro group avoids genotoxicity risks while maintaining electrophilicity for covalent inhibitor design .
  • Synthetic Challenges : Cyclopropanation yields depend on precursor reactivity; fluorinated substrates may require optimized catalysts to avoid ring-opening side reactions .

Biological Activity

Trans-2,2-Difluoro-3-phenyl-cyclopropylamine is a fluorinated cyclopropylamine derivative distinguished by two fluorine atoms at the 2-position and a phenyl group at the 3-position. This compound belongs to a class of molecules known for their unique structural properties and potential biological activities, particularly in neuropharmacology. The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for pharmaceutical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10F2N\text{C}_9\text{H}_{10}\text{F}_2\text{N}

This structure contributes to its biological activity by influencing its interaction with various biological targets.

Biological Activity Overview

This compound exhibits significant biological activity primarily through its effects on neurotransmitter systems. Its mechanism of action is related to its ability to modulate the activity of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.

Key Biological Effects

  • Monoamine Oxidase Inhibition : Similar compounds have demonstrated potent inhibition of MAO enzymes, leading to increased levels of neurotransmitters associated with mood regulation .
  • Neuropharmacological Applications : The compound has been studied for its potential use in treating depression and anxiety disorders due to its impact on neurotransmitter dynamics .
  • Potential Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell respiration, suggesting a broader spectrum of biological activity .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other cyclopropylamines. A comparison of these compounds is presented in the table below:

Compound NameStructural FeaturesUnique Properties
2-Phenylcyclopropylamine (Tranylcypromine)Phenyl group on cyclopropaneKnown antidepressant
trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acidContains carboxylic acid functionalityPotential anti-inflammatory properties
1-(3-fluorophenyl)cyclopropanecarboxylic acidFluorinated phenyl groupExplored for anti-tumor activity

This table illustrates how variations in substitution patterns can influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Research has highlighted the following findings regarding this compound:

  • Mechanism-Based Inactivation : Studies indicate that trans-2-phenylcyclopropylamine (a related compound) acts as a mechanism-based inactivator of LSD1 (lysine-specific demethylase 1), suggesting that this compound may exhibit similar properties .
    • Inhibition Profile : It has been shown that related compounds can inhibit LSD1 with varying degrees of selectivity compared to MAOs, indicating potential for targeted therapeutic applications .
  • Neuropharmacological Effects : The compound's influence on neurotransmitter levels has been documented, showing that it can significantly affect mood-related pathophysiology .
  • Antitumor Activity : There is emerging evidence that cyclopropane derivatives can inhibit cancer cell respiration, suggesting that this compound may have applications in oncology .

Q & A

Q. Q1. What synthetic methodologies are most effective for preparing enantiomerically pure trans-2,2-Difluoro-3-phenyl-cyclopropylamine?

The synthesis typically involves cyclopropanation of fluorinated styrene derivatives using diazomethane or its safer equivalents (e.g., TMSCHN₂). Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with K₂CO₃ in DMF) can introduce aryl groups post-cyclopropane formation . For enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)-carbenoid systems) are recommended. Post-synthetic resolution via diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) is also documented .

Q. Q2. How can researchers verify the stereochemical integrity of this compound?

X-ray crystallography is the gold standard for confirming trans-configuration. Alternatively, NOESY NMR can detect spatial proximity between the fluorine atoms and phenyl group protons. High-resolution mass spectrometry (HRMS) and chiral HPLC (e.g., using amylose-based columns) validate molecular weight and enantiomeric excess (>98%) .

Q. Q3. What preliminary assays are used to evaluate the biological activity of this compound?

Initial screening focuses on receptor binding assays (e.g., 5-HT2A agonism via competitive radioligand displacement using [³H]-ketanserin) and functional activity tests (e.g., calcium flux assays in HEK293 cells expressing human 5-HT2A receptors). Dose-response curves (EC₅₀) and selectivity profiling against related receptors (D2, D4) are critical .

Advanced Research Questions

Q. Q4. How do electronic effects of fluorine substituents influence the compound’s receptor binding affinity?

The electron-withdrawing nature of fluorine enhances dipole interactions with 5-HT2A’s transmembrane helices, particularly in the orthosteric pocket. Computational docking (e.g., AutoDock Vina) shows that the difluoro group stabilizes a hydrophobic cluster (residues Phe339, Leu362) while the trans-configuration minimizes steric clashes. Comparative studies with non-fluorinated analogs show a 10-fold increase in binding affinity (Kᵢ = 2.3 nM vs. 24 nM) .

Q. Q5. What experimental design optimizes reaction yields in large-scale synthesis?

A Box-Behnken design with Response Surface Methodology (RSM) is effective. Key factors include:

  • Catalyst loading (0.5–2 mol% Pd(OAc)₂)
  • Temperature (20–60°C)
  • Reaction time (12–48 hrs).
    Central composite designs (CCD) predict optimal conditions (e.g., 1.6 mol% Pd, 40°C, 24 hrs), achieving >85% yield. ANOVA analysis identifies temperature as the most significant variable (p < 0.001) .

Q. Q6. How to address contradictions in reported metabolic stability data across studies?

Discrepancies may arise from assay conditions (e.g., liver microsomes vs. hepatocytes). Standardize protocols using:

  • Human liver microsomes (HLM) at 1 mg/mL protein concentration.
  • NADPH regeneration system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate).
  • LC-MS/MS quantification with internal standards (e.g., 4-methyl-2-pentanol). Cross-validate with in silico tools (e.g., SwissADME) to account for species-specific cytochrome P450 interactions .

Methodological Challenges

Q. Q7. What strategies mitigate racemization during functional group transformations?

Avoid strong acids/bases in downstream reactions. For amine protection, use Boc-anhydride in mild conditions (THF, 0°C). Deprotection with HCl in dioxane (4 M, 25°C) minimizes epimerization. Monitor optical rotation ([α]ᴅ²⁵) at each step .

Q. Q8. How to design SAR studies for analogs with improved blood-brain barrier (BBB) penetration?

Incorporate logP calculations (ClogP ~2.5–3.5) and polar surface area (PSA < 60 Ų). Test analogs in parallel artificial membrane permeability assays (PAMPA-BBB). In vivo PET imaging with radiolabeled compounds (e.g., [¹⁸F]-derivatives) quantifies brain uptake .

Data Interpretation

Q. Q9. Why do computational predictions of 5-HT2A binding sometimes conflict with experimental data?

Force fields may inadequately model fluorine’s quadrupole moments or protein flexibility. Use hybrid QM/MM simulations (e.g., Gaussian/Amber) to refine docking poses. Validate with mutagenesis (e.g., Phe339Ala) to confirm critical interactions .

Q. Q10. How to resolve conflicting cytotoxicity reports in cell-based assays?

Variability stems from cell lines (e.g., SH-SY5Y vs. HEK293) and assay duration. Standardize using:

  • MTT assays at 48 hrs post-treatment.
  • Normalize to housekeeping genes (e.g., GAPDH) via qPCR.
  • Include positive controls (e.g., doxorubicin) to calibrate IC₅₀ values .

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